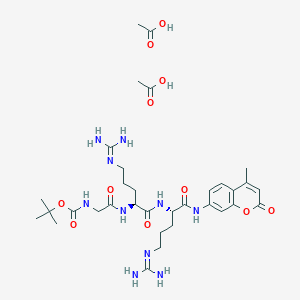

Boc-Gly-Arg-Arg-AMC acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Gly-Arg-Arg-AMC acetate typically involves solid-phase peptide synthesis (SPPS), a method that enables straightforward and reproducible synthesis of peptides with high purity . In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The Boc (tert-butyloxycarbonyl) group is used to protect the amino group of the amino acids during the synthesis. The final product is cleaved from the solid support and purified.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle multiple reactions simultaneously, increasing efficiency and yield. The use of green binary solvent mixtures has been explored to replace traditional solvents like N,N-dimethylformamide (DMF) to mitigate common side-reactions and reduce environmental impact .

化学反应分析

Hydrolysis Reaction Mechanism

Boc-Gly-Arg-Arg-AMC acetate undergoes enzymatic hydrolysis primarily via proteases, which cleave peptide bonds to release the fluorescent AMC moiety. This reaction is critical for quantifying protease activity in biochemical assays .

Key steps :

-

Protease binding : The substrate binds to the active site of proteases such as flavivirus NS3 or Zika NS2B-NS3.

-

Peptide bond cleavage : Specific cleavage occurs between arginine residues (Arg-Arg), releasing AMC.

-

Fluorescence emission : Free AMC emits fluorescence at 450 nm when excited at 360 nm, allowing quantitative measurement .

Enzymatic Specificity

The substrate is cleaved by multiple enzymes across diverse biological systems:

Reaction Conditions

Hydrolysis assays require specific buffer systems and substrate preparation:

-

Buffer : 50 mM Tris (pH 7.5), 1% Chaps, 20% glycerol, 5 mM reduced glutathione (GSH) .

-

Stock solution : Prepared in DMSO due to limited aqueous solubility .

-

Detection : Fluorescence measured continuously using a microplate reader (e.g., POLARstar OPTIMA) .

Kinetic Assay Parameters

Kinetic studies with Zika NS2B-NS3 protease reveal the following parameters:

| Parameter | Value | Reference |

|---|---|---|

| Substrate concentration range | 0–250 µM | |

| Enzyme concentration | 50 nM | |

| Fluorescence detection | Ex: 360 nm, Em: 450 nm |

Inhibitor Studies

This compound is employed in competitive inhibition assays to evaluate potential protease inhibitors:

-

Dixon analysis : Measures inhibition constants (K<sub>i</sub>) by varying substrate and inhibitor concentrations .

-

Applications : Identifies small-molecule inhibitors targeting viral proteases, aiding antiviral drug development .

Comparative Substrate Analysis

While structurally similar substrates exist (e.g., Z-Gly-Gly-Arg-AMC for thrombin), this compound is uniquely tailored for flavivirus proteases and plant metacaspases .

科学研究应用

Enzyme Activity Assays

Boc-Gly-Arg-Arg-AMC acetate serves as an effective substrate for measuring the activity of various proteases. The release of the AMC fluorophore upon cleavage allows for real-time monitoring of enzyme activity, making it invaluable in both academic and pharmaceutical research settings.

- Case Study : In a study assessing TMPRSS2 protease activity, Boc-Gly-Arg-Arg-AMC was utilized to screen for inhibitors that could block SARS-CoV-2 entry into cells. The substrate's ability to produce a fluorescent signal upon cleavage enabled researchers to identify potent inhibitors effectively .

Drug Development

The compound plays a significant role in the development of new therapeutic agents targeting proteolytic pathways. Its specificity and sensitivity make it suitable for evaluating the efficacy of drug candidates.

- Application Example : In drug discovery, this compound has been used to assess the inhibitory effects of various compounds on proteases involved in disease processes, aiding in the design of more effective therapeutics .

Diagnostic Applications

Due to its ability to indicate protease activity, this compound is also employed in diagnostic tests that measure enzyme levels associated with specific diseases.

- Research Insight : The substrate's use in developing diagnostic tools has been highlighted in studies focusing on diseases characterized by abnormal protease levels, such as certain cancers and cardiovascular conditions .

Peptide Synthesis

This compound is a valuable building block in peptide synthesis, facilitating the incorporation of specific amino acids into peptide chains. Its stability and reactivity are advantageous for creating complex peptide structures.

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Enzyme Activity Assays | Substrate for measuring protease activity | Real-time monitoring via fluorescence |

| Drug Development | Evaluating drug candidates targeting proteolytic pathways | Identifies effective therapeutics |

| Diagnostic Applications | Development of tests measuring protease levels | Aids in disease identification |

| Peptide Synthesis | Building block for synthesizing peptides | Enables complex structure formation |

作用机制

The mechanism of action of Boc-Gly-Arg-Arg-AMC acetate involves its hydrolysis by proteases to release 7-amino-4-methylcoumarin (AMC). The released AMC emits fluorescence under UV light, which can be measured to determine the activity of the protease . This mechanism is used to study the inhibition of proteases by potential drug candidates .

相似化合物的比较

Similar Compounds: Similar compounds to Boc-Gly-Arg-Arg-AMC acetate include Boc-Leu-Gly-Arg-AMC and Boc-Gln-Arg-Arg-AMC acetate . These compounds also serve as fluorogenic substrates for proteases and are used in similar applications.

Uniqueness: this compound is unique due to its specific sequence of amino acids, which makes it a suitable substrate for certain proteases. Its ability to release a fluorescent product upon hydrolysis makes it a valuable tool in enzymatic assays and drug discovery .

属性

IUPAC Name |

acetic acid;tert-butyl N-[2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44N10O7.2C2H4O2/c1-16-13-23(41)45-21-14-17(9-10-18(16)21)37-24(42)20(8-6-12-35-27(32)33)39-25(43)19(7-5-11-34-26(30)31)38-22(40)15-36-28(44)46-29(2,3)4;2*1-2(3)4/h9-10,13-14,19-20H,5-8,11-12,15H2,1-4H3,(H,36,44)(H,37,42)(H,38,40)(H,39,43)(H4,30,31,34)(H4,32,33,35);2*1H3,(H,3,4)/t19-,20-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWWAEHIDWCJFF-TULUPMBKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)OC(C)(C)C.CC(=O)O.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)OC(C)(C)C.CC(=O)O.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52N10O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

764.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。